An In-depth Technical Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate
An In-depth Technical Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, applications in drug development, and essential safety and handling protocols. This document is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively and safely utilize this compound in their work.
Chemical Identity and Significance
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a substituted phenylacetate ester. Its chemical structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a versatile building block in organic synthesis.
CAS Number: 79373-28-7[1]
Molecular Formula: C₉H₈BrClO₂[1]
Molecular Weight: 263.52 g/mol [2]
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
The most common and industrially scalable method for synthesizing Methyl 2-(2-bromo-5-chlorophenyl)acetate is through the Fischer esterification of its corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid.
Synthesis Pathway
The synthesis involves the reaction of 2-(2-bromo-5-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Caption: Fischer esterification of 2-(2-bromo-5-chlorophenyl)acetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where the purity of the final product can be assessed by techniques like HPLC, and the structure confirmed by spectroscopic methods.
Materials:
-
2-(2-bromo-5-chlorophenyl)acetic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(2-bromo-5-chlorophenyl)acetic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of the carboxylic acid) to the solution. The addition is exothermic, so it should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
The physicochemical properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Boiling Point | 291.6 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | ~31 °C | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 130.1 ± 23.2 °C (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Analytical Characterization
To ensure the identity and purity of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected signals include a singlet for the methyl ester protons (around 3.7-3.9 ppm), a singlet for the benzylic protons (around 3.8-4.0 ppm), and multiplets for the aromatic protons in the region of 7.0-7.6 ppm.
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¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Key signals would include the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon, the methyl carbon of the ester, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The spectrum will also show peaks corresponding to C-H stretching and bending, as well as aromatic C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Drug Development
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable intermediate in the synthesis of several pharmaceuticals, most notably as a precursor to the antiplatelet drug Clopidogrel .
Synthesis of Clopidogrel
In the synthesis of Clopidogrel, Methyl 2-(2-bromo-5-chlorophenyl)acetate is a key starting material for the construction of the thienopyridine core of the drug. The bromo and chloro substituents on the phenyl ring are crucial for the subsequent coupling and cyclization reactions.
Caption: Role of Methyl 2-(2-bromo-5-chlorophenyl)acetate in Clopidogrel synthesis.
Other Potential Applications
The reactivity of the bromo and chloro groups allows for its use in the synthesis of a variety of other biologically active molecules through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This makes it a versatile starting material for the discovery and development of new drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Hazard Statements:
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H302: Harmful if swallowed.[5]
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H312: Harmful in contact with skin.[5]
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H332: Harmful if inhaled.[5]
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H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.
Always work in a well-ventilated fume hood. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis, characterized properties, and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the pursuit of novel therapeutics.
References
Sources
- 1. Methyl 2-(2-bromo-5-chlorophenyl)acetate | 79373-28-7 [chemicalbook.com]
- 2. methyl 2-(5-bromo-2-chlorophenyl)acetate CAS#: 203314-33-4 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]
- 5. synzeal.com [synzeal.com]
